molecular formula C5H5F3O2 B1329438 1-(Trifluoromethyl)vinyl acetate CAS No. 2247-91-8

1-(Trifluoromethyl)vinyl acetate

Cat. No. B1329438
CAS RN: 2247-91-8
M. Wt: 154.09 g/mol
InChI Key: VOKGSDIHTCTXDS-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)vinyl acetate is a fluorinated monomer that has been synthesized and studied for its copolymerization properties with various vinyl monomers, including styrene. It is known for its ability to introduce trifluoromethyl groups into polymers, which can significantly alter the physical and chemical properties of the resulting materials. The homopolymer of 1-(trifluoromethyl)vinyl acetate has not been successfully synthesized, but its copolymers exhibit unique characteristics such as solubility in lower alcohols and dilute aqueous alkalies, and increased acidity due to the fluorosubstituted alcohols .

Synthesis Analysis

The synthesis of 1-(trifluoromethyl)vinyl acetate involves the reaction of thermally unstable 1-(trifluoromethyl)vinyllithium with strained cyclic ethers. This process generates 2-trifluoromethyl-1-alkenes with hydroxy groups on the 4- or 5-position, which can be further modified to produce the desired vinyl acetate derivative . Additionally, the synthesis of partially trifluoromethylated poly(vinyl acetate) copolymers has been achieved through RAFT/MADIX polymerization, indicating the versatility of this monomer in polymer synthesis .

Molecular Structure Analysis

The molecular structure of 1-(trifluoromethyl)vinyl acetate is characterized by the presence of a trifluoromethyl group attached to a vinyl group, which is then linked to an acetate moiety. This structure is conducive to copolymerization reactions and can influence the reactivity ratios of the monomers involved. For instance, the reactivity ratios of 1-(trifluoromethyl)vinyl acetate and vinylidene fluoride have been determined, showing a higher incorporation of the former in the copolymer .

Chemical Reactions Analysis

1-(Trifluoromethyl)vinyl acetate readily copolymerizes with various monomers, and its incorporation into copolymers can be controlled by adjusting the monomer feed concentration. The copolymerization with vinylidene fluoride and the subsequent analysis of the copolymer composition using NMR spectroscopy are examples of its chemical reactivity . Additionally, the copolymerization with tetrafluoroethylene has been reported, resulting in copolymers with improved water resistance compared to unmodified polyvinyl alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of copolymers containing 1-(trifluoromethyl)vinyl acetate are influenced by the trifluoromethyl group. These copolymers exhibit enhanced solubilities in supercritical CO2, and an optimum in copolymer composition and solubility has been observed, which is attributed to the balance between polymer-polymer interactions and entropy of mixing . The presence of the trifluoromethyl group also imparts increased acidity to the polyvinyl alcohol derivatives obtained from the copolymers, leading to solubility in dilute aqueous alkalies and lower alcohols .

Scientific Research Applications

Enhanced Solubility in Supercritical CO2

Well-defined statistical copolymers of vinyl acetate and 1-(trifluoromethyl)vinyl acetate, synthesized through RAFT/MADIX polymerization, exhibit enhanced solubilities in supercritical CO2. This feature is significant due to the interplay between polymer-polymer interactions and the entropy of mixing (Girard et al., 2012).

Polymerization Techniques

Photocatalyst-free and blue light-induced RAFT polymerization of vinyl acetate has been demonstrated at ambient temperatures using specific initiators and chain transfer agents, which can be relevant to 1-(trifluoromethyl)vinyl acetate (Ding et al., 2015). Moreover, reactions of vinyl acetate and vinyl trifluoroacetate with cationic diimine Pd(II) and Ni(II) alkyl complexes offer insights into their copolymerization behaviors with ethylene (Williams et al., 2005).

Photogeneration and Selectivity of Vinyl Cations

The study of the photochemical reactions of triaryl vinyl halides, which can be related to 1-(trifluoromethyl)vinyl acetate, reveals insights into the formation and reactivity of photogenerated vinyl cations (van Dorp & Lodder, 2008).

Electrical Conductivity and Polymer Studies

Poly(vinyl acetate) complexed with various lithium salts, including lithium triflate, shows interesting conductivity behaviors, relevant to understanding the properties of 1-(trifluoromethyl)vinyl acetate in polymer matrices (Fontanella & Wintersgill, 1986).

Copolymerization with Manganese Tris(acetylacetonate)

Vinyl acetate's complex formation with manganese tris(acetylacetonate) and its impact on copolymerization provides insights into the molecular structure and polymerization processes that could be applicable to 1-(trifluoromethyl)vinyl acetate (Lavrov, 2017).

Synthesis and Applications in Controlled Radical Polymerization

Studies on the RAFT polymerization of vinyl esters, including synthesis and applications, are relevant for understanding the polymerization behaviors of 1-(trifluoromethyl)vinyl acetate (Harrisson et al., 2014).

Safety And Hazards

1-(Trifluoromethyl)vinyl acetate is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,3,3-trifluoroprop-1-en-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c1-3(5(6,7)8)10-4(2)9/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKGSDIHTCTXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25212-05-9
Record name 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25212-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80883818
Record name 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate
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Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)vinyl acetate

CAS RN

2247-91-8
Record name 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2247-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002247918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate
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Record name 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(trifluoromethyl)vinyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
E Girard, X Liu, JD Marty, M Destarac - Polymer Chemistry, 2014 - pubs.rsc.org
In this study, RAFT/MADIX (co)polymerization of vinyl trifluoroacetate (VTFAc) is presented and the specific properties of the resulting polymers are discussed. Xanthate-mediated …
Number of citations: 29 pubs.rsc.org
X Liu, O Coutelier, S Harrisson, T Tassaing… - ACS Macro …, 2015 - ACS Publications
The novel monomer, vinyl trifluorobutyrate (VTFBu), when polymerized in a controlled fashion by RAFT/MADIX polymerization with a xanthate transfer agent, yields poly(vinyl ester)s …
Number of citations: 57 pubs.acs.org
E Girard, T Tassaing, C Ladavière, JD Marty… - …, 2012 - ACS Publications
Well-defined statistical copolymers of vinyl acetate and 1-(trifluoromethyl)vinyl acetate were synthesized by RAFT/MADIX polymerization. These copolymers exhibited enhanced …
Number of citations: 34 pubs.acs.org
Z Zhang, G Franciò, W Leitner - ChemCatChem, 2015 - Wiley Online Library
The continuous‐flow Rh‐catalyzed asymmetric hydrogenation of the enol ester 1‐(trifluoromethyl)vinyl acetate was investigated by using supercritical carbon dioxide (scCO 2 ) as the …
A Tardy, N Gil, CM Plummer, C Zhu, S Harrisson… - Polymer …, 2020 - pubs.rsc.org
The radical ring-opening polymerization (rROP) of cyclic ketene acetals (CKAs) by free radical or controlled radical mechanisms attracts considerable research interest as it presents an …
Number of citations: 18 pubs.rsc.org
D Hu, S Sun, P Yuan, L Zhao, T Liu - The Journal of Physical …, 2015 - ACS Publications
Multiscale molecular modeling and dissolution behavior measurement were both used to evaluate the factors conclusive on the CO 2 -philicity of poly(vinyl acetate) (PVAc) …
Number of citations: 48 pubs.acs.org
D Hu, Y Zhang, M Su, L Bao, L Zhao, T Liu - The Journal of Supercritical …, 2016 - Elsevier
The low molecular weight, topological structure and end group removal are expected to enhance the CO 2 -philicity of poly(vinyl acetate) (PVAc), which is of great interest for expanding …
Number of citations: 34 www.sciencedirect.com
D Hu, S Sun, PQ Yuan, L Zhao… - The Journal of Physical …, 2015 - ACS Publications
Hydrocarbon CO 2 -philes are of great interest for use in expanding CO 2 applications as a green solvent. In this work, multiscale molecular modeling and dissolution behavior …
Number of citations: 32 pubs.acs.org
JD Sieber, S Rodriguez, R Frutos… - The Journal of …, 2018 - ACS Publications
A chromatography-free, asymmetric synthesis of the C2-symmetric P-chiral diphosphine t-Bu-SMS-Phos was developed using a chiral auxiliary-based approach in five steps from the …
Number of citations: 20 pubs.acs.org
M Kumar, S Bagchi, A Sharma - New Journal of Chemistry, 2015 - pubs.rsc.org
The present report outlines our efforts toward a simple yet elegant protocol for O-acylation of a wide variety of phenols. This highly enabling and solventless method relies on vinyl …
Number of citations: 30 pubs.rsc.org

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